molecular formula C28H31NO6 B1251311 2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

Cat. No. B1251311
M. Wt: 477.5 g/mol
InChI Key: DXCYJJKWPZZHNZ-KAKVGEDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one is a natural product found in Streptomyces spectabilis with data available.

Scientific Research Applications

Phosphorescence Lifetime Studies

The compound's phosphorescence lifetime and the role of the lowest triplet state in the reaction of pyran ring opening have been examined. The main non-radiative deactivation channel for the T1 state was identified as a spin-allowed process with an activation barrier of about 5 kcal mol−1, indicating the compound's potential utility in studying photophysical processes and designing materials with specific light-emitting properties (Monti et al., 1986).

Synthesis of Polyketide Spiroketals

The compound has been involved in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This synthesis process has been noted for its high stereo- and enantioselectivity, highlighting the compound's significance in the field of organic synthesis and its potential applications in pharmaceutical chemistry (Meilert et al., 2004).

Reactivity and Transformation Studies

The compound's reactivity, particularly in acid-catalyzed rearrangement involving an external nucleophile, has been a subject of study. Understanding its reactivity patterns is crucial for applications in synthetic chemistry where controlled transformations are essential (Choudhury, 1974).

properties

Product Name

2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

InChI

InChI=1S/C28H31NO6/c1-15-11-16(2)24-27(5,12-15)25(19-7-9-20(10-8-19)29(31)32)28(24)13-21(34-14-28)23-17(3)22(30)18(4)26(33-6)35-23/h7-12,21,24-25H,13-14H2,1-6H3/t21-,24-,25+,27+,28-/m0/s1

InChI Key

DXCYJJKWPZZHNZ-KAKVGEDNSA-N

Isomeric SMILES

CC1=CC(=C[C@@]2([C@H]1[C@]3([C@@H]2C4=CC=C(C=C4)[N+](=O)[O-])C[C@H](OC3)C5=C(C(=O)C(=C(O5)OC)C)C)C)C

Canonical SMILES

CC1=CC(=CC2(C1C3(C2C4=CC=C(C=C4)[N+](=O)[O-])CC(OC3)C5=C(C(=O)C(=C(O5)OC)C)C)C)C

synonyms

SNF 4435D
SNF4435D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 2
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 3
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 6
2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

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